molecular formula C9H7ClN2O B116227 1-Acetyl-4-chloro-1H-indazole CAS No. 145439-15-2

1-Acetyl-4-chloro-1H-indazole

Cat. No. B116227
M. Wt: 194.62 g/mol
InChI Key: LCYJCQCITQRLLC-UHFFFAOYSA-N
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Description

1-Acetyl-4-chloro-1H-indazole is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.6 . It is used for research purposes .


Synthesis Analysis

The synthesis of 1H-indazoles, which includes 1-Acetyl-4-chloro-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

The molecular structure of 1-Acetyl-4-chloro-1H-indazole comprises of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . These reactions are carried out without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Acetyl-4-chloro-1H-indazole include a molecular weight of 194.6 and a molecular formula of C9H7ClN2O .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

1-Acetyl-4-chloro-1H-indazole and its derivatives demonstrate significant potential in cancer research, particularly through their antiproliferative properties. For instance, studies have revealed that some derivatives, such as substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides, exhibit substantial in vitro antiproliferative activity against a variety of cancer cell lines. These include leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cells. Specific compounds in this category have shown high efficacy in inhibiting cell growth, especially against colon and melanoma cell lines, by causing a marked increase of cells in the G0-G1 phase of the cell cycle (Maggio et al., 2011).

Click Chemistry in Drug Discovery

Click chemistry, a field that often utilizes compounds like 1-Acetyl-4-chloro-1H-indazole, plays a crucial role in drug discovery. It involves practical and reliable chemical transformations, contributing significantly across various stages of drug development, from lead finding to proteomics and DNA research. The creation of bio-compatible triazoles through click chemistry, which includes derivatives of 1-Acetyl-4-chloro-1H-indazole, is especially notable for its reliability and specificity (Kolb & Sharpless, 2003).

Synthesis and Structural Characterization

The synthesis and structural characterization of 1H-indazole derivatives, including 1-Acetyl-4-chloro-1H-indazole, are critical in scientific research. Advanced techniques such as microwave irradiation have been employed to synthesize these compounds, with studies highlighting their potential in creating new derivatives efficiently. For instance, microwave irradiation under solvent-free conditions has been used to synthesize tetrahydroindazoles, a derivative of 1H-indazoles, showcasing the utility of these methods in creating structurally diverse and potentially biologically active compounds (Silva et al., 2009).

Anticancer Agents Development

1-Acetyl-4-chloro-1H-indazole derivatives have been explored as potential anticancer agents. Research has focused on synthesizing novel derivatives with potent antiproliferative activity against human cancer cell lines. Some derivatives, such as 6-aminoindazole, have exhibited exceptional cytotoxicity in colorectal cancer cell lines. These findings underscore the potential of these compounds in the development of new anticancer therapies (Ngo Xuan Hoang et al., 2022).

Safety And Hazards

The safety data sheet for 4-Chloro-1H-indazole, a related compound, indicates that it is toxic if swallowed and causes serious eye irritation . It is recommended to wear suitable gloves, eye protection, and protective clothing when handling this compound . The safety and hazards of 1-Acetyl-4-chloro-1H-indazole specifically are not mentioned in the retrieved papers.

properties

IUPAC Name

1-(4-chloroindazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYJCQCITQRLLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=N1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30505275
Record name 1-(4-Chloro-1H-indazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-chloro-1H-indazole

CAS RN

145439-15-2
Record name 1-(4-Chloro-1H-indazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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